molecular formula C34H22O8 B3177435 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid CAS No. 1629643-34-0

3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B3177435
CAS No.: 1629643-34-0
M. Wt: 558.5 g/mol
InChI Key: FEUJAYRFYGWSSY-UHFFFAOYSA-N
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Description

3-[2,4,5-Tris(3-carboxyphenyl)phenyl]benzoic acid is a highly branched aromatic carboxylic acid with a central benzene ring substituted by three 3-carboxyphenyl groups at the 2-, 4-, and 5-positions, further linked to a benzoic acid moiety. This structure confers multiple carboxyl groups, enabling strong coordination capabilities with metal ions, making it a candidate for applications in metal-organic frameworks (MOFs), catalysis, or pharmaceutical research . The compound is listed under synonyms such as "1,2,4,5-Tetrakis(3-carboxyphenyl)benzene" in supplier databases, indicating its relevance in specialized chemical synthesis .

Properties

IUPAC Name

3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUJAYRFYGWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings[][3].

Common Reagents and Conditions:

    Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) under appropriate conditions[][3].

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds[3][3].

Mechanism of Action

The mechanism of action of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with specific molecular targets and pathways, leading to various biological and chemical effects. The compound’s tricarboxylic structure allows it to act as a tritopic bridging ligand, facilitating the formation of metal-organic frameworks (MOFs) and other advanced materials .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Functional Groups Key Structural Features Potential Applications
3-[2,4,5-Tris(3-carboxyphenyl)phenyl]benzoic acid Multiple benzoic acid groups Central benzene with tris(3-carboxyphenyl) MOFs, drug delivery, catalysis
TAPAc (3,4,5-Tris[p-(n-dodecan-1-yloxy)benzyloxy]benzoic acid) Benzoic acid + alkyl ether chains Long alkyl chains for lipophilicity Surfactants, dendritic polymers
3,3′,3″-[Benzene-1,3,5-triyltris(carbonylimino)]tribenzoic acid Amide-linked benzoic acids Amide bridges for hydrogen bonding Coordination polymers, biosensors
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Catechol + propenoic acid Hydroxyl groups for antioxidant activity Supplements, cosmetics, pharmaceuticals

Key Observations :

  • The target compound’s tris(3-carboxyphenyl) groups enhance water solubility and metal-binding capacity compared to TAPAc’s lipophilic alkyl chains .
  • Unlike the amide-linked tribenzoic acid in , the target compound lacks nitrogen-based linkages, which may reduce hydrogen-bonding versatility but increase thermal stability.
  • Compared to caffeic acid , the target’s larger size and multiple carboxyl groups could amplify anti-proliferative or antioxidant effects, though this requires empirical validation.

Biological Activity

3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid (H3BTB) is a complex organic compound notable for its potential biological activities, particularly in anticancer and antimicrobial applications. Its structure features multiple carboxylic acid groups, which enhance its reactivity and interaction with biological targets.

H3BTB primarily exerts its biological effects through DNA groove binding , where it interacts with the DNA helix. This binding can lead to the unwinding of DNA, disrupting normal cellular processes and potentially inducing apoptosis in cancer cells. The compound's carboxylic acid groups enable various interactions, including hydrogen bonding and ionic interactions, which are crucial for its biological activity.

Pharmacokinetics

The pharmacokinetic profile of H3BTB indicates that its solubility in solvents like tetrahydrofuran may influence its bioavailability and efficacy in biological systems. The stability of H3BTB in various environmental conditions is also a critical factor that affects its long-term effects on cellular functions.

Anticancer Activity

Research has shown that H3BTB exhibits promising anticancer properties . In vitro studies indicate that the compound can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the disruption of DNA integrity due to groove binding.

Antimicrobial Properties

Additionally, H3BTB has been evaluated for its antimicrobial activity . Preliminary studies suggest that it may have potential as an antimicrobial agent, although further research is needed to fully elucidate its efficacy against specific pathogens.

Case Studies

  • Study on Anticancer Effects : A recent study demonstrated that H3BTB significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of H3BTB against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting moderate antimicrobial activity.

Comparative Analysis

The following table summarizes the biological activities of H3BTB compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionNotable Features
H3BTBAnticancer, AntimicrobialDNA groove bindingTripodal structure with multiple carboxylic groups
1,3,5-Tris(4-carboxyphenyl)benzeneAnticancerDNA bindingStar-shaped molecule used in MOFs
4-Carboxybenzoic AcidLimited antimicrobialEnzyme inhibitionSimpler structure, widely used in organic synthesis

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